![molecular formula C14H20Cl3N3 B2726495 8-[(哌嗪-1-基)甲基]喹啉三盐酸盐 CAS No. 2060053-10-1](/img/structure/B2726495.png)

8-[(哌嗪-1-基)甲基]喹啉三盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is a chemical compound with the CAS Number: 2060053-10-1 . It has a molecular weight of 336.69 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

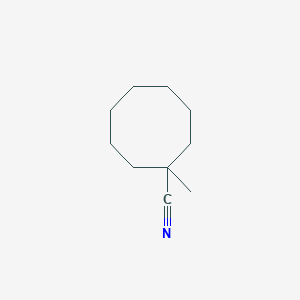

The synthesis of quinoline-piperazine hybrids, which includes 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride, involves the conjugation of 2,4,6-substituted quinoline with piperazine coupled sulfonamides, as well as amides . This process is used to study and evaluate their in vitro antibacterial activity against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria .Molecular Structure Analysis

The IUPAC name of this compound is 8-(piperazin-1-ylmethyl)quinoline trihydrochloride . The InChI code is 1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14 (12)13 (4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H .Physical And Chemical Properties Analysis

The compound is in powder form . It has a molecular weight of 336.69 . The compound is stored at room temperature .科学研究应用

结构与生物学调查

化合物8-[(哌嗪-1-基)甲基]喹啉及其衍生物因其多样的药理特性而被广泛研究。这些化合物已证明具有显着的抗疟疾、抗寄生虫、抗艾滋病毒、抗糖尿病、抗癌剂、sirtuin 抑制剂、多巴胺-3 配体、乙酰胆碱酯酶抑制剂和血清素拮抗剂活性。它们的结构核心通常存在于药物化学中,对于与其他活性药效团杂交至关重要,从而导致广泛的生物活性(El-Azzouny、Aboul-Enein 和 Hamissa,2020)。

缓蚀

研究表明,8-羟基喹啉基哌嗪衍生物作为缓蚀添加剂的有效性。这些化合物包括 7-((4-(4-氯苯基)哌嗪-1-基)甲基)喹啉-8-醇和 7-((4-甲基哌嗪-1-基)甲基)喹啉-8-醇,已显着提高了 C35E 钢在 HCl 电解质中的防腐性能。它们的性能取决于温度、浓度和化学结构,抑制效率高达 91.5%。这些抑制剂通过在钢表面形成拟电容膜起作用,展示了混合型抑制活性,并表明抑制剂和铁阳离子之间存在强相互作用(El faydy 等人,2020)。

抗菌活性

喹诺酮和萘啶衍生物,以 8-[(哌嗪-1-基)甲基]喹啉作为其结构的一部分,已被合成并评估其对各种革兰氏阴性和革兰氏阳性生物的抗菌活性。这些化合物显示出有效的活性,几乎等同于其母体 7-哌嗪基类似物,而不良反应没有显着增加。该研究突出了这些化合物在对抗耐药菌株和促进开发新的抗菌疗法方面的潜力(Kiely 等人,1991)。

作用机制

Target of Action

It is known that quinoline-piperazine hybrids have been evaluated for their antibacterial and antituberculosis properties .

Mode of Action

It is suggested that piperazine, a component of the compound, is a gaba receptor agonist . Quinolines have been suggested to have a metal (II)-dependent mode of action, possibly targeting a metalloprotein critical to bacterial biofilm viability .

Biochemical Pathways

Quinoline-piperazine hybrids have been shown to have inhibitory activity against bacterial growth .

Result of Action

Some quinoline-piperazine hybrids have shown significant inhibitory activity against all tb strains, which are more effective than other 1st line and 2nd line tb drugs .

安全和危害

未来方向

The future directions for this compound involve its potential use in the treatment of tuberculosis (TB). The compound has shown significant inhibitory activity against all the TB strains . These compounds are less cytotoxic and could be developed as antibiotics or MDR-TB drugs by improving their hydrophilicity .

属性

IUPAC Name |

8-(piperazin-1-ylmethyl)quinoline;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJAVHFLNUNUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)

![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)

![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)

![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone](/img/structure/B2726422.png)

![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2726423.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2726432.png)